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S-adenosyl-L-ethionine iodide

Cat. No.: B1165608
CAS No.: 102029-72-1
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Description

Historical Perspectives on S-Adenosyl Compounds and Analogues

The journey into understanding S-adenosyl compounds began with the discovery of S-adenosyl-L-methionine (SAM) by Giulio Cantoni in 1952. wikipedia.orgportlandpress.comebsco.com SAM, sometimes referred to as AdoMet, is a crucial cosubstrate in numerous biological processes, including the transfer of methyl groups, transsulfuration, and aminopropylation. wikipedia.orgwikidoc.org It is synthesized from adenosine (B11128) triphosphate (ATP) and methionine. wikipedia.orgportlandpress.com The discovery of SAM opened the door to recognizing its fundamental role in the methylation of a wide array of molecules such as nucleic acids, proteins, and lipids. wikipedia.orgportlandpress.com

This understanding spurred further research into creating and studying analogues of SAM. These analogues, including S-adenosyl-L-ethionine, were developed to probe the mechanisms of SAM-dependent enzymes and to understand the effects of disrupting normal methylation pathways. osti.govnih.gov Ethionine, the ethyl analog of methionine, was found to compete with methionine in cellular processes, leading to the formation of S-adenosyl-L-ethionine (SAE). nih.gov This compound acts as an antagonist to SAM, thereby providing a valuable tool for researchers. nih.gov

Rationale for Research into S-Adenosyl-L-Ethionine as a S-Adenosyl-L-Methionine (SAM) Analog

The primary reason for investigating S-adenosyl-L-ethionine (SAE) lies in its structural similarity to S-adenosyl-L-methionine (SAM). SAE serves as a powerful research tool precisely because it is an analogue of SAM. osti.govnih.govnih.gov By replacing SAM's methyl group with an ethyl group, scientists can study the specific requirements and mechanisms of methyltransferase enzymes. osti.govnih.gov

Research has shown that SAE can act as a substrate for some SAM-dependent enzymes, leading to the transfer of an ethyl group instead of a methyl group. This process, known as "ethynylation," can alter the function of the target molecule and provide insights into the consequences of aberrant alkylation.

Furthermore, SAE has been utilized in studies of radical SAM enzymes. These enzymes use SAM to initiate radical reactions by cleaving it to generate a 5'-deoxyadenosyl radical. osti.govnih.govnih.gov Studies have demonstrated that SAE can be a mechanistically equivalent alternative to SAM in some of these enzymes, such as HydG. osti.govnih.govnih.gov This allows researchers to investigate the formation and reactivity of the resulting ethyl radical, which has been found to be less reactive than the methyl radical formed from SAM. osti.govnih.gov This difference in reactivity provides a valuable experimental handle for studying the catalytic cycle of these complex enzymes. osti.govnih.gov

Structural Basis of S-Adenosyl-L-Ethionine Iodide for Biological Activity Studies

The biological activity of this compound is rooted in its chemical structure and its ability to mimic and interfere with the functions of S-adenosyl-L-methionine (SAM). osti.govnih.gov The key structural difference is the substitution of the methyl group attached to the sulfur atom in SAM with an ethyl group in S-adenosyl-L-ethionine. osti.govnih.gov The iodide salt form of S-adenosyl-L-ethionine is often used in research due to its stability and solubility in aqueous solutions, which is crucial for biochemical assays. cymitquimica.com

The table below provides a comparison of the key structural features of S-adenosyl-L-methionine and S-adenosyl-L-ethionine.

FeatureS-Adenosyl-L-Methionine (SAM)S-Adenosyl-L-Ethionine (SAE)
Alkyl Group Methyl (-CH3)Ethyl (-CH2CH3)
Core Structure Adenosine linked to methionineAdenosine linked to ethionine
Charge Positive charge on the sulfur atomPositive charge on the sulfur atom

The study of this compound in radical SAM enzymes has provided detailed insights into its structural role in catalysis. For example, in the enzyme HydG, SAE can support the formation of an organometallic intermediate analogous to the one formed with SAM. osti.govnih.govnih.gov Cryogenic photolysis of SAE-bound HydG generates a trapped ethyl radical, which upon annealing, adds to the iron-sulfur cluster to form an ethyl-organometallic species. osti.govnih.govnih.gov The distinct spectroscopic signals of these ethyl-containing intermediates compared to their methyl-containing counterparts allow for a more detailed investigation of the reaction mechanism. nih.gov

Properties

CAS No.

102029-72-1

Molecular Formula

C8H21NO3Si2

Synonyms

S-adenosyl-L-ethionine iodide

Origin of Product

United States

Chemical and Enzymatic Synthesis of S Adenosyl L Ethionine Iodide

Chemical Synthesis Methodologies for S-Adenosyl-L-Ethionine and its Iodide Salt

Chemical synthesis provides a direct route to S-adenosyl-L-ethionine iodide, though it often presents challenges in achieving high yields and stereoselectivity. nih.gov

Precursor Compounds and Reactants

The primary chemical synthesis of this compound typically involves the alkylation of S-adenosyl-L-homocysteine (SAH). SAH is a naturally occurring thioether that serves as the immediate precursor to homocysteine after the transfer of the methyl group from SAM. taylorandfrancis.comwikipedia.org The ethyl group is introduced via an ethylating agent, with ethyl iodide being a commonly used reactant.

The synthesis of the precursor, SAH, can be achieved through various methods. One approach involves the coupling of L-homocysteine and 5'-chloro-5'-deoxyadenosine. nih.gov Another method utilizes the enzymatic condensation of homocysteine and adenosine (B11128), catalyzed by SAH hydrolase. rsc.org

Reaction Conditions and Optimization for Stereoselectivity

The chemical alkylation of SAH with ethyl iodide leads to the formation of a sulfonium (B1226848) center in S-adenosyl-L-ethionine. This creates a new chiral center at the sulfur atom, resulting in a mixture of two diastereomers: (S,S)-SAE and (R,S)-SAE. Generally, only the (S,S) diastereomer is biologically active, while the (R,S) diastereomer can act as an inhibitor of methyltransferases. nih.gov

The reaction is typically carried out in an acidic solvent, such as formic acid, and is often performed in the dark to prevent the light-induced decomposition of the iodide compounds. google.com The ratio of the resulting diastereomers can be influenced by the reaction conditions and the choice of the alkylating agent. For instance, the use of trimethylsulfonium (B1222738) iodide as a methylating agent for SAM synthesis has been shown to yield a higher proportion of the desired (S,S)-epimer compared to methyl iodide. nih.gov Optimization of reaction parameters such as temperature, reaction time, and solvent system is crucial for improving the yield and stereoselectivity of the desired (S,S)-S-adenosyl-L-ethionine iodide.

Purification and Characterization of this compound

Following the synthesis, a critical step is the purification of this compound from the reaction mixture, which contains unreacted precursors, byproducts, and both diastereomers of the product. Various chromatographic techniques are employed for this purpose. Ion-exchange chromatography is a common method for separating the positively charged S-adenosyl-L-ethionine from other components. google.comgoogle.com High-performance liquid chromatography (HPLC) is a powerful technique for both the analytical separation and small-scale preparation of optically pure diastereomers of S-adenosyl-L-methionine and its analogs. nih.gov

Characterization of the purified this compound is essential to confirm its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to elucidate the structure of the molecule. The purity is often assessed by HPLC. sigmaaldrich.com The absorption spectrum of S-adenosylethionine is very similar to that of S-adenosylmethionine. researchgate.net

Chemoenzymatic and Enzymatic Synthesis Approaches

To overcome the challenges of low yields and poor stereoselectivity associated with purely chemical synthesis, chemoenzymatic and enzymatic methods have been developed for the production of S-adenosyl-L-ethionine and other SAM analogs. nih.govresearchgate.net

Enzyme Engineering for Analog Production

A promising strategy for the stereoselective synthesis of S-adenosyl-L-ethionine is the use of methionine adenosyltransferases (MATs), also known as S-adenosylmethionine synthetases. wikipedia.org These enzymes catalyze the reaction between L-methionine and ATP to form SAM. mdpi.comwikipedia.org By engineering the substrate specificity of MATs, these enzymes can be made to accept L-ethionine as a substrate, leading to the direct enzymatic synthesis of (S,S)-S-adenosyl-L-ethionine.

Researchers have successfully engineered MAT variants with altered substrate specificity that can efficiently synthesize various SAM analogs. mdpi.comnih.gov For example, human MAT II has been shown to be a permissive enzyme capable of chemoenzymatically synthesizing a range of non-native SAM analogs. nih.gov Point mutations in enzymes like the halogenases SalL and FDAS have also been used to create variants that can produce SAM analogs from different L-methionine precursors. nih.gov

EnzymeOrganism of OriginEngineered forSubstrate AnalogProduct Analog
Methionine Adenosyltransferase (MAT) Escherichia coliReduced product inhibitionL-methionineS-adenosyl-L-methionine
Halogenase (SalL) Salinispora tropicaAltered substrate specificityL-ethionineS-adenosyl-L-ethionine
Halogenase (FDAS) Streptomyces cattleyaAltered substrate specificityVarious L-Met analogsVarious SAM analogs
Human MAT II Homo sapiensBroad substrate acceptanceVarious S/Se-alkylated Met analogsVarious SAM analogs

Biocatalytic Alkylation Strategies for S-Adenosyl-L-Ethionine

An alternative chemoenzymatic approach involves the biocatalytic alkylation of a precursor molecule. Halide methyltransferases (HMTs) have been utilized for the regeneration of SAM from SAH and methyl iodide. nih.gov This principle can be extended to the synthesis of S-adenosyl-L-ethionine by using ethyl iodide as the alkylating agent. This method offers the potential for stereospecific synthesis, as the enzyme can selectively catalyze the formation of the desired (S,S)-diastereomer. nih.gov

Tandem enzymatic systems have also been developed where the in-situ generation of a SAM analog is coupled with its immediate use in a subsequent enzymatic reaction. whiterose.ac.ukresearchgate.net For example, the enzyme SalL can be used to synthesize S-adenosyl-L-ethionine (SAE) from L-ethionine, which is then used by a methyltransferase like NovO for the C-ethylation of a target molecule. whiterose.ac.uk This approach is advantageous as it circumvents the issues of instability associated with SAM and its analogs. nih.gov

Regeneration Systems for Cofactor Analogues in vitro

The high cost and instability of S-adenosyl-L-methionine (SAM) and its analogues, such as S-adenosyl-L-ethionine (SAE), make their use in stoichiometric amounts for biocatalytic applications economically unfeasible. nih.govrsc.org To overcome this limitation, multi-enzyme in vitro regeneration systems have been developed. These systems continuously replenish the cofactor, allowing for its use in catalytic amounts, which is crucial for the industrial application of SAM-dependent enzymes. zhaw.ch

A significant breakthrough in this area is the development of a biomimetic, bicyclic regeneration system for SAM that can be adapted for its analogues, including SAE. nih.govrsc.org This system not only regenerates the active cofactor but also recycles the precursor L-methionine (or its analogue L-ethionine), preventing the accumulation of inhibitory by-products like S-adenosyl-L-homocysteine (SAH). nih.gov

One such system utilizes L-ethionine as the alkyl group donor to form S-adenosyl-L-ethionine (SAE). nih.gov The process involves a cascade of enzymatic reactions. A key enzyme in the synthesis of SAE is methionine adenosyltransferase (MAT). While many MATs can synthesize SAM, not all are efficient at producing its analogues. Research has shown that MAT from the archaeon Thermococcus kodakarensis (TkMAT) is particularly effective in generating SAE from L-ethionine and ATP. biorxiv.org

In a reported regeneration cycle designed for ethylation reactions, RgANMT (anthranilate N-methyltransferase from Ruta graveolens), which can also function as an ethyltransferase, was used to transfer the ethyl group from SAE to a substrate, anthranilic acid, yielding N-ethylanthranilic acid. nih.govbiorxiv.org The SAE is regenerated within the cycle.

A biomimetic regeneration system starting from adenine (B156593) has also been demonstrated to support alkylation reactions with SAM analogues. biorxiv.org In this system, L-ethionine replaces L-methionine, and TkMAT is used for the synthesis of SAE. biorxiv.org The performance of this system was evaluated using the ethyl transfer to anthranilic acid catalyzed by RgANMT. biorxiv.org

The efficiency of these regeneration systems is often measured by the total turnover number (TTN), which represents the moles of product formed per mole of the limiting cofactor building block (e.g., AMP). biorxiv.org

Below are research findings from a study that employed an in vitro regeneration system for SAE.

Enzyme SystemSubstrateAlkyl DonorCofactor AnalogueProductSubstrate to AMP RatioConversion (%)Total Turnover Number (TTN)Reference
TkMAT, RgANMT, and adenine-based regeneration cascadeAnthranilic acidL-EthionineS-Adenosyl-L-ethionine (SAE)N-ethylanthranilic acid50x3015 biorxiv.org

This result, while demonstrating the feasibility of the regeneration system, was noted to be slightly more efficient than a previously reported system based on adenosine/SAHH, which achieved a 20% conversion under similar conditions. biorxiv.org The regeneration of SAM analogues like SAE is considered pivotal for developing bioorthogonal systems, where enzymes are engineered to selectively use the altered cofactor over the natural one. nih.govrsc.org

Enzymatic Interactions and Mechanisms of S Adenosyl L Ethionine

S-Adenosyl-L-Ethionine as a Substrate for Methyltransferases and Related Enzymes

SAE can function as a substrate for several enzymes that typically utilize SAM, leading to the transfer of an ethyl group instead of a methyl group to a substrate. This capability has been explored in various enzyme families, revealing both the flexibility and constraints of their active sites.

The primary distinction in the alkyltransfer capabilities of SAE compared to SAM is its function as an ethyl group donor. This process of enzymatic ethylation has been characterized in several systems. For instance, replacing the methyl group of SAM with an ethyl group in SAE leads to a significant decrease in the rate of transfer in many methyltransferases due to steric effects. osti.gov

In the context of DNA methylation, a study assessing the methyl donor efficiency of various in situ-generated SAM analogs with the M.SssI DNA methyltransferase provided a quantitative comparison. The AdoMet ethyl ester, structurally related to SAE, demonstrated a slightly lower rate of DNA protection, with an initial rate of methylated DNA production that was approximately 70% of that achieved with SAM. nih.gov This suggests that while ethylation can occur, it is a less efficient process than methylation for this particular enzyme. nih.gov

The versatility of some enzymes allows them to generate different alkyl radicals and organometallic species depending on the analog supplied. For example, the radical SAM enzyme HydG can utilize SAE to form an ethyl radical, in contrast to the methyl radical formed from SAM. nih.govpnas.org This demonstrates the enzyme's capacity to accommodate the larger ethyl group and initiate catalysis, highlighting the adaptability of the radical SAM catalytic machinery. nih.gov

Enzyme specificity for SAE varies significantly among different classes of SAM-dependent enzymes. While many methyltransferases show a preference for SAM, some exhibit a degree of promiscuity, accepting SAE as a substrate.

Radical SAM Enzymes: The radical SAM (RS) superfamily of enzymes, which use a [4Fe-4S] cluster to reductively cleave SAM and generate a 5'-deoxyadenosyl radical, has been shown to be particularly versatile in its acceptance of SAM analogs. wikipedia.orgnih.govfrontiersin.orgacs.org A notable example is HydG, an enzyme involved in the biosynthesis of the H-cluster of [FeFe]-hydrogenases. osti.govnih.govnih.gov Studies have demonstrated that SAE is a mechanistically equivalent alternative to SAM for HydG, supporting the enzymatic turnover of its substrate, tyrosine, and forming the key organometallic intermediate Ω. osti.govnih.govnih.gov The primary difference observed is the generation of an ethyl radical from SAE, which is significantly less reactive than the methyl radical formed from SAM photolysis. nih.gov This highlights the promiscuity of HydG's active site in accommodating the larger ethyl group of SAE. nih.govnih.gov The ability of RS enzymes like HydG to utilize SAE underscores their potential for generating diverse alkyl radicals and organometallic species. nih.gov The catalytic promiscuity of RS enzymes is thought to be an intrinsic property due to the high reactivity of the radical species they generate. nih.govfrontiersin.orgglenresearch.com

Halide Methyltransferases (HMTs): Halide methyltransferases are another class of enzymes that have demonstrated promiscuity with respect to their alkyl donor. These enzymes catalyze the synthesis of SAM from S-adenosyl-L-homocysteine (SAH) and methyl iodide. wikipedia.org Protein engineering efforts have successfully created HMT variants capable of synthesizing ethyl, propyl, and allyl analogs of SAM, including SAE from ethyl iodide. wikipedia.org Some naturally occurring HMTs from organisms such as Aspergillus clavatus, Synechococcus elongatus, and Batis maritima have also been shown to accept ethyl bromide as an alkyl donor, indicating a natural degree of promiscuity. wikipedia.org A computational study of AtHTMT1, a halide/thiocyanate methyltransferase from Arabidopsis thaliana, explored its promiscuity with various nucleophiles, providing further insight into the factors governing substrate specificity in this enzyme class. acs.org

The kinetic and thermodynamic parameters of SAE binding and catalysis are crucial for understanding the efficiency and mechanism of its interaction with enzymes. However, detailed kinetic data for SAE are not as extensively documented as for SAM.

For the radical SAM enzyme HydG, the binding of SAE has been shown to perturb the EPR signal of the [4Fe-4S] cluster in a manner similar to SAM, indicating a direct interaction with the active site. researchgate.net While specific binding constants for SAE with HydG are not provided in the available literature, the observation that it supports enzymatic turnover suggests a functionally relevant affinity. nih.gov

In a study of nicotinamide (B372718) N-methyltransferase, SAE was found to be an inhibitor, and while specific binding and catalytic parameters as a substrate were not the focus, the study did provide comparative inhibitory data. nih.gov

The following table summarizes some of the available kinetic parameters for SAM with various methyltransferases, which can serve as a baseline for understanding the expected range of these values. Comprehensive kinetic data for SAE remains an area for further investigation.

EnzymeSubstrateKm (µM)kcat (s-1)
Nicotinic Acid-N-MethyltransferaseS-adenosyl-L-methionine31Not Reported
Thiostrepton Resistance Methyltransferase (Tsr)S-adenosyl-L-methionineNot ReportedNot Reported
Methionine Adenosyltransferase (MAT) (E. coli, wild-type)ATP430Not Reported
Methionine Adenosyltransferase (MAT) (E. coli, wild-type)L-Methionine180Not Reported
Methionine Adenosyltransferase (MAT) (E. coli, I303V variant)ATP340Not Reported
Methionine Adenosyltransferase (MAT) (E. coli, I303V variant)L-Methionine120Not Reported

This table is populated with data for S-adenosyl-L-methionine due to the limited availability of comprehensive kinetic data for S-adenosyl-L-ethionine in the reviewed literature.

Modulation of Enzyme Activity by S-Adenosyl-L-Ethionine

In addition to acting as a substrate, SAE can also modulate the activity of SAM-dependent enzymes through inhibitory mechanisms.

A study on nicotinamide methyltransferase demonstrated that SAE inhibited the enzyme in a dose-dependent manner. nih.gov The data from a substrate concentration curve supported a competitive type of inhibition for SAE. nih.gov It was noted that approximately five times more SAE than SAH was required to achieve 50% inhibition of the enzyme, indicating that while it is a competitive inhibitor, it is less potent than SAH for this particular enzyme. nih.gov

The product of SAM-dependent methylation reactions, SAH, is a well-known competitive inhibitor of most methyltransferases, often binding with higher affinity than SAM itself. osti.govnih.gov The inhibitory potential of SAE can be understood in this context, as it shares the core S-adenosyl moiety with both SAM and SAH. The presence of the ethyl group in SAE, as opposed to the methyl group in SAM or the hydrogen in SAH, influences its binding affinity and inhibitory potency.

There is currently a lack of specific research findings on the allosteric regulation of enzymes directly by S-adenosyl-L-ethionine in the reviewed literature. Allosteric regulation involves the binding of a modulator molecule to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov

While there is no direct evidence for SAE acting as an allosteric modulator, the natural cofactor, SAM, is known to be an allosteric activator for some enzymes. For example, SAM allosterically activates cystathionine-β-synthase (CBS), an enzyme in the transsulfuration pathway. nih.gov This regulation by SAM helps to control the metabolic flux between the methionine cycle and the transsulfuration pathway. acs.org Given the structural similarity between SAM and SAE, it is plausible that SAE could have some effect on the allosteric sites of these enzymes, but this has not been experimentally demonstrated. Further research is needed to explore the potential for SAE to act as an allosteric regulator of SAM-dependent enzymes or other enzymes in related metabolic pathways.

Biochemical Pathways and Molecular Targets of S Adenosyl L Ethionine in Research Models

Role of S-Adenosyl-L-Ethionine in Transalkylation Pathways

Transalkylation, the transfer of an alkyl group from one molecule to another, is a fundamental process in biology. SAE participates in these pathways by donating its ethyl group to various substrates, thereby leading to their ethylation.

DNA Alkylation/Ethylation Studies in Cell-Free Systems and Cellular Models

In the context of DNA, the addition of alkyl groups can significantly impact its structure and function. Research has shown that ethionine, the precursor to SAE, can lead to the formation of SAE in vivo. This SAE then acts as a competitive inhibitor of DNA methyltransferases, the enzymes responsible for DNA methylation using SAMe. This competition results in the synthesis of DNA that is deficient in methyl groups.

In regenerating rat liver models, the administration of ethionine led to a significant increase in hepatic SAE levels, which was 30- to 40-fold greater than the levels of SAMe. This high ratio of SAE to SAMe resulted in a 30% inhibition of DNA synthesis and the production of methyl-deficient DNA. In vitro assays using whole nuclei demonstrated that this methyl-deficient DNA could be subsequently methylated by SAMe at a rate eight times higher than control DNA. Furthermore, the methylation process was competitively inhibited by SAE, confirming its role in disrupting normal DNA methylation patterns.

Model SystemKey FindingsReference
Regenerating Rat LiverEthionine administration leads to high levels of S-adenosyl-L-ethionine, inhibiting DNA synthesis and causing the formation of methyl-deficient DNA.
In Vitro Nuclear AssayS-adenosyl-L-ethionine competitively inhibits the methylation of DNA by S-adenosyl-L-methionine.

RNA and Protein Alkylation/Ethylation Studies

Similar to DNA, RNA and proteins are also subject to alkylation, which can alter their function. SAMe is the universal methyl donor for the methylation of RNA, proteins, and phospholipids. While direct studies on SAE-mediated ethylation of RNA and proteins are less common, the biochemical analogy to SAMe suggests that SAE can serve as an ethyl donor to these macromolecules.

Protein alkylation is a chemical modification that involves the covalent attachment of alkyl groups to specific amino acid residues, most notably cysteine and lysine (B10760008). This process can block the formation of disulfide bonds and is a critical step in mass spectrometry-based proteomics to ensure accurate protein identification and quantification. The principles of protein alkylation by agents like iodoacetamide (B48618) and N-ethylmaleimide provide a framework for understanding how SAE could ethylate reactive amino acid residues.

Research on SAMe-dependent methyltransferases has shown their ability to methylate a vast array of substrates, including small molecules, DNA, RNA, and proteins. It is plausible that these enzymes, or similar ones, could utilize SAE as a substrate to ethylate RNA and proteins, thereby influencing their stability, localization, and function.

Small Molecule Alkylation/Ethylation in Metabolic Research

The alkylation of small molecules is a key process in metabolism and drug development. S-adenosylmethionine-dependent methyltransferases are recognized for their potential in the biocatalytic synthesis of complex molecules due to their high selectivity.

Recent advancements have focused on using SAMe analogs to expand the repertoire of these enzymes for synthetic applications. Tandem enzymatic strategies have been developed to generate SAMe cofactor analogs in situ, which can then be used by methyltransferases to alkylate various substrates. For instance, the enzyme SalL can tolerate modified adenosine (B11128) analogs to produce different SAMe cofactors, which in turn can be used by methyltransferases like NovO to catalyze C-alkylation of small molecules such as coumarins. This demonstrates the feasibility of using SAE in similar systems for the specific ethylation of small molecules, providing a valuable tool for metabolic research and drug discovery.

Impact on Cellular Processes in Experimental Systems (in vitro and preclinical models)

By interfering with normal alkylation patterns, SAE can have profound effects on various cellular processes, including cell cycle progression and apoptosis.

Cell Cycle Regulation Studies (e.g., cell cycle arrest mechanisms induced by S-adenosyl-L-ethionine)

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Disruption of this process is a hallmark of cancer. Studies using SAMe have provided insights into how alkylation events can influence cell cycle progression.

Depletion of SAMe, either through pharmacological inhibition or genetic knockdown of methionine adenosyltransferase (the enzyme that synthesizes SAMe), has been shown to induce cell cycle arrest, primarily in the G1 phase. This arrest is associated with the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. In some cancer cell lines, such as hepatocellular carcinoma and colorectal cancer cells, treatment with SAMe has been shown to induce cell cycle arrest in the S phase.

In human myeloid leukemia cells, different methods of inducing cell cycle arrest, such as serum starvation (G0/G1 arrest), hydroxyurea (B1673989) treatment (S-phase arrest), and CDK1 inhibition (G2 arrest), lead to distinct changes in the proteome, highlighting the complex regulation of the cell cycle. The effects of SAE on the cell cycle are expected to be similar to those of SAMe, given their analogous roles as alkylating agents. By ethylating key cell cycle regulatory proteins or their upstream regulators, SAE can likely induce cell cycle arrest, thereby inhibiting cell proliferation.

Cell LineTreatmentEffect on Cell CycleReference
VariousSAMe depletionG1 phase arrest
HepG2 (Hepatocellular Carcinoma)SAMeS phase arrest
HT-29 and SW480 (Colorectal Cancer)SAMeS phase arrest

Apoptosis and Cell Viability in Cellular Research Models

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The modulation of apoptosis is a key strategy in cancer therapy. SAMe has been shown to have a dual role in regulating apoptosis. In normal hepatocytes, SAMe is anti-apoptotic, protecting cells from death. However, in liver cancer cells, SAMe is pro-apoptotic, inducing cell death through the mitochondrial pathway.

In PC12 cells, a model for neuronal cells, both SAMe and its non-methyl analog S-adenosyl-homocysteine (SAH) were found to induce apoptosis, as evidenced by lactate (B86563) dehydrogenase (LDH) release, morphological changes, and DNA fragmentation. The pro-apoptotic effect of SAMe in these cells was associated with the dominant expression of the pro-apoptotic protein Bax and a slight downregulation of the anti-apoptotic protein Bcl-2.

In glioblastoma cells, SAMe treatment has been shown to inhibit cell viability and proliferation by inducing apoptosis. This was confirmed by the activation of caspase 3 and the cleavage of PARP-1, key markers of apoptosis. Given that SAE can mimic the alkylating effects of SAMe, it is highly probable that it can also modulate apoptosis and cell viability in a similar cell-type-dependent manner.

Cell LineTreatmentEffect on ApoptosisKey FindingsReference
Liver Cancer Cells (HepG2, HuH-7)SAMePro-apoptoticInduces apoptosis via the mitochondrial death pathway.
Normal HepatocytesSAMeAnti-apoptoticProtects against okadaic acid-induced apoptosis.
PC12 CellsSAMe and SAHPro-apoptoticIncreases Bax expression and decreases Bcl-2 levels.
Glioblastoma Cells (U87MG, U343MG, U251MG)SAMePro-apoptoticActivates caspase 3 and induces PARP-1 cleavage.

Cell Migration and Invasion Studies (in vitro assays)

While direct and extensive research specifically detailing the effects of S-adenosyl-L-ethionine (SAE) on cell migration and invasion is limited in the available scientific literature, the impact of its natural analog, S-adenosyl-L-methionine (SAM), is well-documented. SAE is studied as a competitive inhibitor and analog of SAM, and therefore, understanding SAM's role provides critical context for the potential mechanisms through which SAE might influence cellular motility.

S-adenosyl-L-methionine has been investigated for its anti-metastatic roles in several types of human cancer. nih.govnih.gov Studies have demonstrated that SAM can inhibit the migratory and invasive capabilities of cancer cells. For instance, in head and neck squamous cell carcinoma (HNSCC) cell lines, SAM has been shown to attenuate cell migration and significantly reduce cell invasive ability in a dose-dependent manner. nih.govnih.gov These inhibitory effects are linked to the modulation of key signaling pathways that regulate cell movement and invasion, including the AKT, β-catenin, and small mothers against decapentaplegic (SMAD) pathways. nih.govnih.gov The combination of SAM with chemotherapeutic agents like cisplatin (B142131) has also been shown to synergistically inhibit HNSCC cell migration. nih.govnih.gov

Given that SAE competes with SAM for enzymatic binding sites, it is hypothesized that SAE could disrupt these SAM-mediated pathways, although the precise outcomes—whether inhibitory or otherwise—require further specific investigation.

Table 1: Effects of S-Adenosyl-L-Methionine (SAM) on Cancer Cell Migration and Invasion (in vitro)

Cell LineCancer TypeObserved Effect on Migration/InvasionModulated Signaling PathwaysReference
Cal-33Oral Squamous Cell CarcinomaInhibited cell migration and invasion in a dose-dependent manner.AKT, β-catenin, SMAD nih.govnih.gov
JHU-SCC-011Laryngeal Squamous Cell CarcinomaInhibited cell migration and invasion.AKT, β-catenin, SMAD nih.govnih.gov
VariousColorectal CancerInhibitory effect on invasion and metastasis. Downregulation of EMT/migration/metastasis-related genes (e.g., TGFB1).Not specified mdpi.com
VariousOsteosarcomaBlocks invasion and metastasis.Not specified mdpi.comnih.gov

Epigenetic Research Applications of S-Adenosyl-L-Ethionine

S-adenosyl-L-ethionine serves as a critical tool in epigenetic research due to its structural similarity to S-adenosyl-L-methionine, the universal methyl group donor for cellular methylation reactions. nih.gov By acting as an analog, SAE can intercept and modify the cellular processes that govern the epigenetic landscape, primarily DNA methylation and histone modifications.

Investigations into DNA Ethylation Patterns and Gene Expression Modulation

In biological systems, the amino acid ethionine can be converted into S-adenosyl-L-ethionine. nih.gov This molecule then functions as a competitive inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for transferring a methyl group from SAM to DNA. nih.gov

The interaction of SAE with DNMTs can have two primary outcomes:

Competitive Inhibition : SAE can bind to the active site of DNMTs, preventing SAM from binding and thereby inhibiting the normal methylation of DNA. This process results in the synthesis of "methyl-deficient" DNA, particularly in actively replicating cells. nih.gov

DNA Ethylation : Instead of facilitating the transfer of a methyl group, SAE can serve as a donor for an ethyl group, leading to the formation of ethylated DNA bases.

These alterations to the normal DNA methylation patterns have profound effects on gene expression. DNA methylation, particularly in promoter regions and CpG islands, is a fundamental mechanism for gene silencing. wikipedia.org The creation of methyl-deficient DNA or the introduction of ethyl groups can disrupt this regulation, leading to the aberrant expression of genes. nih.govfao.org The hypomethylation of gene promoters is a recognized component in cancer development, where it can lead to the activation of oncogenes. wikipedia.org By inducing these changes, SAE allows researchers to study the direct consequences of altered DNA methylation on gene transcription and cellular function.

Table 2: Comparison of SAM and SAE in DNA Modification

FeatureS-Adenosyl-L-Methionine (SAM)S-Adenosyl-L-Ethionine (SAE)
Precursor MethionineEthionine nih.gov
Transferred Group Methyl (-CH₃)Ethyl (-CH₂CH₃) or blocks transfer
Enzyme Interaction Substrate for DNA Methyltransferases (DNMTs)Competitive inhibitor and substrate for DNMTs nih.gov
Effect on DNA Creates 5-methylcytosine, leading to normal epigenetic regulation.Produces methyl-deficient or ethylated DNA. nih.gov
Impact on Gene Expression Maintains established gene silencing or activation patterns.Modulates gene expression through aberrant DNA modification patterns.

Histone Alkylation Studies and Chromatin Remodeling

Histone modification is another critical layer of epigenetic regulation. Histone proteins can be post-translationally modified in various ways, including methylation at lysine and arginine residues. researchgate.netwikipedia.org These modifications are catalyzed by histone methyltransferases (HMTs), which utilize SAM as the methyl donor. wikipedia.orgfrontiersin.org Histone methylation can either promote or repress gene transcription depending on the specific site and the degree of methylation (mono-, di-, or tri-methylation), thereby playing a central role in chromatin remodeling. wikipedia.orgabcam.com

S-adenosyl-L-ethionine interferes with this process in a manner analogous to its effect on DNA. By competing with SAM, SAE can inhibit HMTs or act as a substrate, leading to the ethylation of histones rather than their methylation. Research has shown that an ethionine-induced deficiency in SAM leads to a reduction in specific histone methylation marks, such as H3K27me3 (trimethylation of lysine 27 on histone H3). researchgate.netnih.gov

The alteration of these histone marks directly impacts chromatin structure. nih.gov For example, specific methylation patterns are recognized by "reader" proteins that recruit other factors to either compact chromatin into a transcriptionally silent state (heterochromatin) or open it up for active transcription (euchromatin). wikipedia.orgnih.gov By inducing histone ethylation or inhibiting methylation, SAE provides a method for researchers to investigate how specific histone modifications contribute to chromatin architecture and the regulation of gene accessibility.

Table 3: Potential Impact of SAE on Histone Methylation and Chromatin Structure

Histone MarkTypical Function (via SAM-dependent Methylation)Potential Consequence of SAE InterferenceReference
H3K4me3 Associated with active gene promoters and transcriptional activation.Inhibition could lead to reduced transcription of target genes. wikipedia.orgnih.gov
H3K9me3 Signal for transcriptional repression; formation of heterochromatin.Inhibition could lead to inappropriate gene expression due to loss of heterochromatin integrity. wikipedia.orgfrontiersin.org
H3K27me3 Repressive mark involved in developmental gene silencing.Demonstrated reduction following ethionine-induced SAM deficiency, potentially altering cell differentiation pathways. wikipedia.orgresearchgate.netnih.gov
H4K20me3 Associated with transcriptional repression and DNA repair.Disruption could compromise genomic stability and silencing of repetitive elements. wikipedia.org

Advanced Analytical Methodologies for S Adenosyl L Ethionine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating S-adenosyl-L-ethionine from complex biological matrices and for its precise quantification. Given its structural similarity to S-adenosyl-L-methionine, many methods developed for SAM are directly applicable to SAE.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of S-adenosyl-L-ethionine and its derivatives. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, often utilizing C8 or C18 columns for separation. researchgate.netnih.gov To enhance retention and resolution of the polar and positively charged SAE molecule, ion-pairing agents like sodium octanesulfonate are frequently added to the mobile phase. researchgate.net

Gradient elution, typically involving an aqueous buffer and an organic solvent like acetonitrile, allows for the separation of SAE from its metabolites, such as S-ethylthioadenosine and adenine (B156593). researchgate.netnih.gov Detection is most commonly achieved by UV spectrophotometry, with a maximum absorbance wavelength set around 257 nm. researchgate.net This method has been validated for the quantification of the analogous compound, SAM, in various preparations, demonstrating good linearity, precision, and accuracy. nih.govsigmaaldrich.cnglobalresearchonline.net For instance, studies on SAM have shown detection limits as low as 22 pmol and excellent recovery rates exceeding 98%. nih.gov LC-MS analysis has also been successfully used to confirm the production of 5'-deoxyadenosine (B1664650) during the enzymatic turnover of SAE by radical SAM enzymes, validating the utility of liquid chromatography for studying SAE-dependent reactions. nih.gov

ParameterTypical ConditionsReference
ColumnReversed-phase C18 or C8 (e.g., 250x4.6 mm, 5 µm) researchgate.netnih.gov
Mobile PhaseGradient of aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) with an ion-pairing agent and acetonitrile/methanol researchgate.netglobalresearchonline.net
DetectionUV absorbance at ~257 nm researchgate.net
Flow Rate1.0 - 1.5 mL/min nih.govderpharmachemica.com
Quantification RangeLinear in ranges such as 75-375 µg/mL researchgate.net

Capillary Electrophoresis (CE) offers a powerful alternative to HPLC, providing rapid and highly efficient separations. nih.gov For the analysis of SAM, and by extension SAE, CE has proven to be faster and more sensitive than conventional HPLC methods, with a total run time of 20 minutes compared to 42 minutes for HPLC in one study. nih.gov The technique is capable of completely separating the diastereoisomeric forms (S,S and R,S) of these compounds. nih.gov A typical buffer system for this analysis is a glycine-phosphate buffer at a low pH (e.g., 2.5). nih.gov The limit of detection for SAM using CE can reach 0.5 µM. nih.gov

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or as tandem MS (MS/MS), provides unparalleled sensitivity and specificity for the identification and quantification of S-adenosyl-L-ethionine and its metabolites. mendelnet.czresearchgate.net Electrospray ionization (ESI) is a common ionization technique used for these molecules. mendelnet.czmassbank.eu In positive ion mode, SAE would be expected to show a characteristic parent ion, and fragmentation patterns in MS/MS can be used for unambiguous identification and quantification, even in complex biological samples like cell lysates or plasma. mendelnet.czresearchgate.net Stable-isotope dilution tandem mass spectrometry is a highly accurate method for determining the concentrations of these compounds. researchgate.net

FeatureCapillary Electrophoresis (CE)Mass Spectrometry (MS) Coupled Techniques
PrincipleSeparation based on charge-to-size ratio in an electric fieldSeparation and detection based on mass-to-charge ratio
SpeedVery fast (e.g., <20 min run time)Dependent on the chromatographic front-end, but generally fast
SensitivityHigh (LOD ~0.5 µM)Extremely high, capable of detecting very low concentrations
SpecificityGood, can resolve diastereomersVery high, provides structural information through fragmentation
ApplicationQuantification in fruits, juices, and dietary supplementsQuantification in complex biological matrices (plasma, cell lines)

Spectroscopic and Structural Biology Approaches

Spectroscopic and structural biology techniques provide deep insights into the molecular structure of S-adenosyl-L-ethionine and its interactions with biological macromolecules, particularly enzymes.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of S-adenosyl-L-ethionine. 1H NMR can be used to verify the chemical structure and differentiate between the biologically active (S,S) and inactive (R,S) diastereomers that can arise from racemization at the sulfonium (B1226848) center. nih.govingentaconnect.com The chemical shifts of the sulfonium-linked ethyl group protons in SAE would be distinct from the methyl protons in SAM, providing a clear spectral signature. For SAM, the methyl protons of the active (S)-diastereomer appear at a chemical shift of approximately δ 2.98, while the inactive (R)-diastereomer's methyl protons are found at δ 2.93. nih.govingentaconnect.com A similar small but distinct difference would be expected for the methylene (B1212753) protons of the ethyl group in SAE diastereomers. This allows for the assessment of isomeric purity in a sample.

ProtonFunctional GroupApproximate Chemical Shift (δ, ppm)Reference (based on SAM)
H8Adenine Ring~8.2 nih.gov
H2Adenine Ring~8.1 nih.gov
H1'Ribose Ring~6.06 ingentaconnect.com
-S+-CH2-CH3Ethyl Group (Methylene)~3.2 (predicted)N/A
-S+-CH2-CH3Ethyl Group (Methyl)~1.6 (predicted)N/A

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of enzyme-ligand complexes. mdpi.com While specific crystal structures of enzymes complexed with S-adenosyl-L-ethionine iodide are not widely reported, numerous structures exist for enzymes bound to its analog, SAM. researchgate.netnih.gov These structures reveal critical information about the active site architecture, the mode of cofactor binding, and the specific amino acid residues involved in catalysis. researchgate.netnih.gov For example, the crystal structure of MoaA, a radical SAM enzyme, shows that the methionine portion of SAM coordinates directly to a unique iron atom of the [4Fe-4S] cluster. nih.gov By analogy, co-crystallizing an enzyme with SAE would allow researchers to visualize how the bulkier ethyl group is accommodated within the active site and how this might influence substrate positioning and catalytic activity. Cryo-electron microscopy (Cryo-EM) serves as a complementary technique, particularly for large protein complexes that are difficult to crystallize.

Electron Paramagnetic Resonance (EPR) spectroscopy is uniquely suited for the detection and characterization of paramagnetic species, such as the radical intermediates generated by radical SAM enzymes. acs.org Research on the radical SAM enzyme HydG has shown that S-adenosyl-L-ethionine is a competent substitute for SAM. nih.govnih.gov Photolysis of SAE bound to HydG at cryogenic temperatures leads to the formation of an ethyl radical that becomes trapped in the active site. nih.gov This ethyl radical has been successfully detected and characterized by EPR spectroscopy. nih.govnih.gov The EPR signal of the ethyl radical is significantly more stable than the methyl radical formed from SAM photolysis, withstanding storage at 77 K. nih.gov Upon annealing, the ethyl radical adds to the [4Fe-4S] cluster, forming an ethyl-[4Fe-4S] organometallic species, which can also be studied by EPR. nih.gov This methodology provides direct evidence for radical formation and offers profound insights into the catalytic mechanism of these enzymes. nih.govnih.govnih.gov

Radical SpeciesGenerating SystemKey EPR FindingReference
Ethyl RadicalPhotolysis of SAE bound to HydGTrapped ethyl radical observed; more stable than methyl radical from SAM. nih.gov
Ethyl-[4Fe-4S]3+Annealing of the ethyl radical with the enzyme clusterFormation of an organometallic species detected by EPR. nih.gov
Substrate RadicalReaction of DesII with TDP-D-quinovose and SAMDetection of a substrate radical with a g-value of 2.0025. nih.gov

Emerging Research Directions and Future Outlook for S Adenosyl L Ethionine Iodide

Development of Novel S-Adenosyl-L-Ethionine Analogues and Probes

The development of novel analogues and probes derived from S-adenosyl-L-ethionine is a key area of emerging research. These tools are instrumental in studying the activity of enzymes that utilize SAM, particularly methyltransferases. By replacing the methyl group of SAM with the ethyl group of SAE, researchers can investigate the catalytic mechanisms of these enzymes and identify their substrates.

Recent efforts have focused on synthesizing SAE analogues with modified functional groups to serve as chemical reporters. acs.org These "bioorthogonal" probes can be tagged with fluorescent or affinity labels, allowing for the visualization and identification of enzyme targets within complex cellular environments. acs.orgnih.gov The development of such probes is crucial for understanding the roles of specific methylation and ethylation events in health and disease. njit.edu

One approach involves the chemoenzymatic synthesis of SAE analogues, which combines the specificity of enzymatic reactions with the versatility of chemical synthesis. researchgate.net This strategy allows for the creation of a diverse range of probes with unique properties. For instance, researchers have successfully synthesized Se-adenosyl-l-selenomethionine (SeAM) analogues, which exhibit enhanced compatibility with certain protein methyltransferases compared to their sulfur-containing counterparts. acs.org

The table below summarizes some of the key developments in the synthesis of SAM and SAE analogues, highlighting the methodologies and their potential applications.

Analogue/Probe Type Synthetic Approach Key Features and Applications References
S-Adenosyl-L-ethionine (SAE) Enzymatic synthesis using isotopically labeled precursors.Mechanistically-equivalent alternative to SAM for radical SAM enzymes like HydG. nih.gov nih.gov
Se-Alkyl Se-adenosyl-l-selenomethionine (SeAM) Analogues Facile, large-scale chemical synthesis.Enhanced compatibility with certain protein methyltransferases; serve as chemical reporters. acs.org acs.org
SAM Methyl Analogues with Alternative Substituents Chemical and enzymatic synthesis.Used for labeling experiments and introducing novel alkyl modifications to substrates. nih.gov nih.gov
Phosphorus-Containing SAM Analogues Chemical synthesis.Act as molecular probes to distinguish between different types of methyltransferases (e.g., de novo vs. maintenance DNA methylation). mdpi.com mdpi.com
Isosteric Fluorescent SAM Analogues (e.g., S-8-aza-adenosyl-l-methionine) Chemical synthesis.Enable continuous monitoring of methyltransferase activity through fluorescence changes. nih.gov nih.gov

These advancements in the design and synthesis of SAE analogues and probes are paving the way for a deeper understanding of the "methylome" and "ethylome," the complete sets of methylation and ethylation modifications in a cell.

Integration of S-Adenosyl-L-Ethionine Studies into Systems Biology and Multi-Omics Research

The study of S-adenosyl-L-ethionine is increasingly being integrated into the broader fields of systems biology and multi-omics research. This holistic approach aims to understand how alterations in ethylation patterns, induced by SAE, impact the complex interplay of genes, proteins, and metabolites within a biological system. youtube.com

Multi-omics studies, which combine data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to SAE. For example, by treating cells with SAE and analyzing the resulting changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can identify the specific pathways and processes that are affected by ethylation.

Systems biology approaches can then be used to model these complex interactions and predict the downstream consequences of SAE-mediated ethylation. This can help to uncover novel regulatory mechanisms and identify potential therapeutic targets. While direct multi-omic studies focused solely on SAE are still emerging, the framework established by SAM-centric systems biology provides a clear path forward. nih.gov The integration of SAE studies into these larger-scale analyses will be crucial for deciphering the full biological significance of this unique molecule.

Role in Understanding Fundamental Biological Methylation/Alkylation Processes

S-adenosyl-L-ethionine iodide is proving to be an invaluable tool for dissecting the fundamental mechanisms of biological methylation and alkylation. nih.gov As the primary methyl donor in the cell, SAM is involved in a vast array of biochemical reactions that are essential for life. nih.gov By substituting SAM with SAE, scientists can probe the specificity and catalytic strategies of SAM-dependent enzymes.

One of the key questions that SAE can help to answer is how enzymes differentiate between the methyl group of SAM and the ethyl group of SAE. Studies have shown that while some methyltransferases can utilize SAE as a substrate, others are highly specific for SAM. This differential reactivity can provide insights into the architecture of the enzyme's active site and the molecular determinants of substrate recognition. nih.gov

Furthermore, the transfer of an ethyl group instead of a methyl group can have distinct biological consequences. The larger size and different electronic properties of the ethyl group can alter the function of the modified substrate in unique ways. By studying these effects, researchers can gain a deeper appreciation for the precise role of methylation in regulating biological processes.

Research on radical SAM enzymes has demonstrated that SAE can be a mechanistically equivalent alternative to SAM, supporting enzymatic turnover and the formation of key intermediates. nih.gov This highlights the utility of SAE in exploring the reaction mechanisms of this important class of enzymes.

The table below presents a comparison of the roles of SAM and SAE in biological alkylation processes, emphasizing the unique insights gained from studying SAE.

Aspect of Alkylation Role of S-Adenosyl-L-methionine (SAM) Insights Gained from S-Adenosyl-L-ethionine (SAE) References
Substrate Specificity Acts as the universal methyl group donor for a vast number of methyltransferases. nih.govHelps to define the active site constraints and substrate specificity of methyltransferases. nih.gov nih.govnih.gov
Catalytic Mechanism The transfer of the methyl group is a well-studied process, often involving an SN2-like reaction.Provides a tool to investigate the catalytic mechanisms of methyltransferases and radical SAM enzymes. nih.govnih.gov nih.govnih.gov
Biological Consequences Methylation is crucial for the regulation of gene expression, protein function, and metabolism. nih.govThe introduction of an ethyl group can lead to altered biological outcomes, revealing the importance of the size and nature of the alkyl group.
Enzyme Inhibition The product of methylation, S-adenosyl-L-homocysteine (SAH), is a potent inhibitor of most methyltransferases. mdpi.comCan be used to study the inhibitory mechanisms of SAH and to design novel enzyme inhibitors. mdpi.com

Bioengineering Applications of S-Adenosyl-L-Ethionine in Synthetic Biology

The unique properties of S-adenosyl-L-ethionine are also being harnessed in the field of synthetic biology for various bioengineering applications. Synthetic biology aims to design and construct new biological parts, devices, and systems, and SAE provides a valuable tool for expanding the chemical repertoire of engineered organisms.

One promising application of SAE is in the production of novel, "unnatural" molecules with valuable properties. By engineering metabolic pathways and introducing enzymes that can utilize SAE, it is possible to create compounds with unique ethyl modifications. researchgate.net This approach, often referred to as "expanding the genetic code," has the potential to generate new pharmaceuticals, biofuels, and biomaterials.

Furthermore, SAE can be used to develop novel biocatalytic systems. SAM-dependent methyltransferases are already used as biocatalysts for the specific and efficient methylation of various compounds. nih.gov By using SAE, these enzymatic reactions can be repurposed to perform ethylation, thereby expanding their synthetic utility. researchgate.net

The development of cofactor regeneration systems is crucial for the cost-effective application of these biocatalysts. researchgate.net Researchers are actively working on creating systems that can efficiently regenerate SAE from its byproduct, S-adenosyl-L-homocysteine (SAH), which would significantly enhance the economic feasibility of SAE-based synthetic biology applications.

Q & A

Q. What are the established methods for synthesizing S-adenosyl-L-ethionine iodide (SAE-I) in vitro, and how do reaction conditions influence yield?

SAE-I synthesis typically involves enzymatic alkylation of S-adenosyl-L-homocysteine (SAH) using engineered halide methyltransferases (HMTs). For example, the V140T variant of Arabidopsis thaliana HMT (AtHMT) achieves 90% conversion of SAH to SAE with ethyl iodide (EtI) as the alkyl donor after 14 hours . Key parameters include:

  • Substrate molar ratio : Optimize SAH:EtI ratio to minimize side reactions.
  • Temperature/pH : Maintain 30–37°C and pH 7.5–8.5 for enzyme stability.
  • Cofactors : Include Mg²⁺ or Mn²⁺ to enhance catalytic activity. Yield discrepancies (e.g., 50% for propyl iodide) highlight substrate specificity challenges .

Q. How can researchers validate the purity and structural integrity of SAE-I post-synthesis?

Use a combination of:

  • Spectrophotometry : Quantify SAE-I at 260 nm (ε = 15,400 M⁻¹cm⁻¹) .
  • HPLC-MS : Confirm molecular weight (526.35 g/mol) and detect impurities via reverse-phase chromatography (C18 column, 0.1% TFA mobile phase) .
  • ¹H-NMR : Verify ethyl-group incorporation (δ 1.2–1.4 ppm for CH₃ and δ 3.0–3.5 ppm for SCH₂) .

Q. What protocols ensure SAE-I stability during storage and handling?

SAE-I is hygroscopic and light-sensitive. Best practices include:

  • Storage : Lyophilized powder at –80°C under inert gas (argon). Reconstitute in degassed, acidic buffers (pH 4–5) to prevent hydrolysis .
  • Handling : Use amber vials and gloveboxes to minimize oxidation .

Advanced Research Questions

Q. How can directed evolution improve HMT catalytic efficiency for SAE-I synthesis?

A semi-rational design approach targeting substrate-binding pockets (e.g., Aspergillus clavatus HMT) can enhance activity:

  • Saturation mutagenesis : Focus on residues near the SAM/ethyl iodide binding site (e.g., T133M-Y326L in IeOMT increases regioselective ethylation by 41%) .
  • High-throughput screening : Use colorimetric assays (e.g., iodide release coupled to starch-iodine) to identify mutants with >90% conversion .

Q. What strategies resolve contradictions in SAE-I-dependent enzymatic ethylation efficiency across studies?

Discrepancies (e.g., 41% vs. 70% ethylation yields) may arise from:

  • Substrate accessibility : Use molecular dynamics simulations to assess steric hindrance in enzyme-substrate complexes .
  • Cofactor regeneration : Implement HMT-MT cascades to sustain SAE-I levels during prolonged reactions (Figure 25b in ).
  • Statistical analysis : Apply ANOVA to evaluate batch-to-batch variability in biocatalyst activity .

Q. How can SAE-I be integrated into multi-enzyme cascades for complex alkaloid biosynthesis?

Case study: Ethylation of luteolin to 3′-O-ethylluteolin involves:

  • Co-immobilization : Co-encapsulate V140T AtHMT and IeOMT on silica nanoparticles to localize SAE-I production .
  • Kinetic modeling : Optimize enzyme ratios using Michaelis-Menten parameters (e.g., kcat for AtHMT = 2.1 s⁻¹) .

Methodological and Ethical Considerations

Q. What statistical frameworks are recommended for analyzing SAE-I kinetic data?

  • Non-linear regression : Fit progress curves to the Hill equation to quantify cooperativity.
  • Error propagation : Report uncertainties in yield calculations (e.g., ±5% for spectrophotometric assays) .

Q. How should researchers address data transparency and reproducibility in SAE-I studies?

  • FAIR principles : Deposit raw HPLC/MS spectra in repositories (e.g., Zenodo) with unique DOIs .
  • Replication protocols : Include step-by-step videos for critical steps (e.g., lyophilization) .

Q. What ethical guidelines apply to handling SAE-I in non-clinical research?

  • Safety protocols : Adopt GHS-compliant labeling (e.g., H350 for carcinogenicity) and use fume hoods during alkyl iodide reactions .
  • Data anonymization : Pseudonymize datasets if human cell lines are used, with keys stored separately .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.